

Pregnanetriol-d4 certificate of analysis and technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025



Pregnanetriol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pregnanetriol-d4**, a deuterated internal standard crucial for the accurate quantification of pregnanetriol in various biological matrices. This document details its technical specifications, analytical methodologies, and its role in understanding steroid metabolism, particularly in the context of congenital adrenal hyperplasia (CAH).

Core Technical Data

Pregnanetriol-d4 is a stable isotope-labeled version of pregnanetriol, an inactive metabolite of progesterone.[1] Its key function in a laboratory setting is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the endogenous analyte.

Physical and Chemical Properties



Property	Value	Source
Molecular Formula	C21H32D4O3	Vulcanchem
Molecular Weight	340.53 g/mol	Vulcanchem
Purity	>95% (HPLC)	LGC Standards
Alternate CAS Number	1098-45-9	LGC Standards
Unlabelled CAS Number	30344-01-5	LGC Standards
Form	Solid	Cayman Chemical
Solubility	Methanol	Cayman Chemical
Storage Temperature	-20°C	LGC Standards

Supplier Specifications

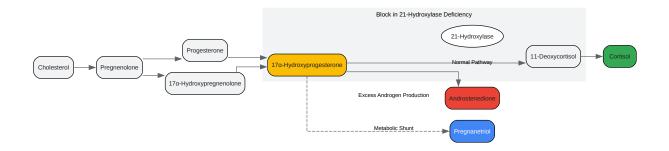
Supplier	Purity Specification
MedchemExpress	99.84%
LGC Standards	>95% (HPLC)

Metabolic Pathway and Clinical Significance

Pregnanetriol is a downstream metabolite of 17α-hydroxyprogesterone (17-OHP).[2] Its measurement is of significant clinical importance in the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[3] The most common form of CAH is due to a deficiency in the 21-hydroxylase enzyme.[3][4] This enzyme is critical for the conversion of 17-OHP to 11-deoxycortisol, a precursor to cortisol.

In 21-hydroxylase deficiency, the reduced enzyme activity leads to an accumulation of 17-OHP. This excess 17-OHP is then shunted down an alternative metabolic pathway, leading to increased production of androgens and pregnanetriol. Consequently, elevated levels of pregnanetriol in urine or blood are a key biomarker for diagnosing 21-hydroxylase deficiency.





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Simplified steroidogenesis pathway in 21-hydroxylase deficiency.

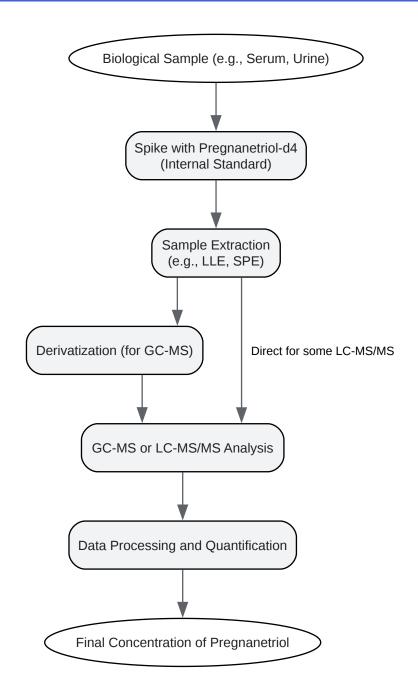
Experimental Protocols

The quantification of pregnanetriol using **Pregnanetriol-d4** as an internal standard typically involves either GC-MS or LC-MS/MS. Below are generalized protocols based on established methodologies.

General Analytical Workflow

The standard workflow for using **Pregnanetriol-d4** involves adding a known amount of the deuterated standard to a biological sample (e.g., serum, urine) at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement.





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General workflow for steroid analysis using an internal standard.

Sample Preparation for LC-MS/MS Analysis of Serum Steroids

This protocol is adapted from a method for the simultaneous quantification of multiple steroid hormones.



- Protein Precipitation and Liquid-Liquid Extraction (LLE):
 - \circ To 100 µL of serum, add 5 µL of the **Pregnanetriol-d4** internal standard working solution.
 - Add 200 μL of acetonitrile and vortex for 30 seconds to precipitate proteins.
 - Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.
 - Centrifuge at 12,000 rpm for 5 minutes.
- Evaporation and Reconstitution:
 - Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.
 - Reconstitute the dried residue in 100 μL of 50% methanol.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation for GC-MS Analysis of Urinary Steroids

This protocol is a generalized procedure based on methods for urinary steroid profiling.

- Enzymatic Hydrolysis:
 - To a specified volume of urine, add the Pregnanetriol-d4 internal standard.
 - Add a buffer (e.g., acetate buffer) and a β-glucuronidase/sulfatase enzyme solution.
 - Incubate the mixture to deconjugate the steroid metabolites.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the hydrolyzed urine sample onto the cartridge.



- Wash the cartridge with water to remove interfering substances.
- Elute the steroids with an organic solvent (e.g., methanol or ethyl acetate).
- Derivatization:
 - Evaporate the eluate to dryness.
 - Add a derivatizing agent (e.g., a silylating agent like MSTFA) to create volatile derivatives
 of the steroids.
 - Incubate at an elevated temperature to complete the reaction.
- Analysis:
 - The derivatized sample is then injected into the GC-MS for analysis.

Conclusion

Pregnanetriol-d4 is an indispensable tool for researchers and clinicians in the field of endocrinology and steroid analysis. Its use as an internal standard ensures high accuracy and precision in the quantification of pregnanetriol, a critical biomarker for 21-hydroxylase deficiency and other disorders of steroid metabolism. The methodologies outlined in this guide provide a foundation for the reliable application of **Pregnanetriol-d4** in research and clinical diagnostics.

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